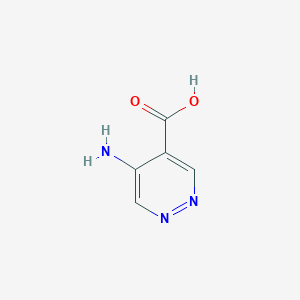

5-Aminopyridazine-4-carboxylic acid

描述

5-Aminopyridazine-4-carboxylic acid: is a heterocyclic compound containing a pyridazine ring with an amino group at the 5-position and a carboxylic acid group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyridazine-4-carboxylic acid can be achieved through several methods. One common approach involves the hydrolytic ring opening of pyrimido[4,5-d]pyridazine, followed by cyclization with benzoyl chloride in pyridine to yield the desired compound . Another method involves the reaction of pyridazine-4,5-dicarboxylic acid with dry ammonia gas, followed by Hofmann rearrangement to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for commercial use .

化学反应分析

Types of Reactions: 5-Aminopyridazine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as acyl chlorides, alkyl halides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

5-Aminopyridazine-4-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of agrochemicals and other industrial products.

作用机制

The mechanism of action of 5-Aminopyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the inhibition of cancer cell proliferation .

相似化合物的比较

- 4-Aminopyridazine-3-carboxylic acid

- 3-Aminopyridazine-4-carboxylic acid

- 5-Nitropyridazine-4-carboxylic acid

Comparison: 5-Aminopyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in medicinal chemistry and industrial processes .

生物活性

5-Aminopyridazine-4-carboxylic acid (5-APCA) is an organic compound with significant biological activity, attributed to its unique molecular structure featuring a pyridazine ring with amino and carboxylic acid functional groups. This article explores the compound's biological activities, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₅H₅N₃O₂

- Molecular Weight : Approximately 139.11 g/mol

- Structure : Contains a pyridazine ring with an amino group at the 5-position and a carboxylic acid group at the 4-position.

Biological Activities

5-APCA has been studied for various biological activities, including:

-

Antimicrobial Activity :

- Research indicates that 5-APCA exhibits notable antimicrobial properties against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.

- Anticancer Properties :

-

Antidepressant Effects :

- Preliminary studies suggest that 5-APCA may influence neurotransmitter systems, potentially offering antidepressant effects through modulation of serotonin and norepinephrine levels in the brain.

-

Anti-inflammatory Activity :

- The compound has been observed to reduce inflammation in cellular models, indicating potential therapeutic use in inflammatory diseases.

The biological activity of 5-APCA is closely linked to its interaction with various enzymes and biochemical pathways:

- Enzyme Interaction :

- 5-APCA interacts with specific enzymes involved in metabolic pathways, facilitating its incorporation into larger biochemical structures through hydrogen bonding and π-π stacking interactions.

- Cellular Effects :

- The compound modulates signaling pathways and gene expression related to the pyridazine metabolic pathway, altering cellular metabolism and function.

Case Studies

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of 5-APCA against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antibacterial properties.

- Cancer Cell Line Evaluation :

-

Inflammation Model :

- In a mouse model of inflammation induced by lipopolysaccharides (LPS), treatment with 5-APCA resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its anti-inflammatory potential.

Comparison of Biological Activities

常见问题

Basic Research Questions

Q. What synthetic methodologies are validated for 5-Aminopyridazine-4-carboxylic acid?

A two-step approach is commonly employed:

Cyclocondensation : React ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) under reflux in ethanol to form pyridazine intermediates .

Hydrolysis : Treat the ester intermediate (e.g., ethyl 5-aminopyridazine-4-carboxylate) with aqueous NaOH (2M) at 80°C for 6 hours to yield the carboxylic acid .

Key considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization (ethanol/water). Typical yields range from 55–70% .

Q. How should researchers handle safety and stability concerns?

- Safety : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; this compound may cause respiratory or dermal irritation .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis .

- Note: Stability data for this specific compound is limited; validate degradation kinetics via accelerated stability studies (40°C/75% RH for 30 days) .

Q. What analytical techniques confirm structural integrity?

- NMR : Compare H and C spectra with reference data (e.g., pyrimidine-4-carboxylic acid derivatives ).

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .

- Mass Spectrometry : ESI-MS in negative ion mode; expected [M–H]⁻ ion at m/z 154.03 (calculated for C₅H₄N₃O₂) .

Advanced Research Questions

Q. How can conflicting bioactivity data be resolved in immunomodulatory studies?

Case Example: A 2014 study reported immunomodulatory activity for a structurally similar hydrazide derivative (5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide), but replication failures occurred due to impurity interference . Methodological Solutions:

- Orthogonal Assays : Combine in vitro (e.g., IL-6/IL-10 ELISA in macrophages) and in silico (molecular docking to Toll-like receptors) validation .

- Purity Thresholds : Ensure ≥95% purity via preparative HPLC and quantify trace impurities (e.g., residual solvents) via GC-MS .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

Q. How can crystallography resolve discrepancies in reported tautomeric forms?

Pyridazine derivatives often exhibit tautomerism (e.g., amino vs. imino forms). For this compound:

- XRD Analysis : Resolve tautomeric states via single-crystal diffraction (e.g., space group P2₁/c for the amino tautomer) .

- DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes (B3LYP/6-311++G** basis set) .

Q. Contradiction Analysis & Experimental Design

Q. Why do synthetic yields vary across studies?

Identified Variables:

- Hydrazine Source : Substituted hydrazines (e.g., methylhydrazine vs. phenylhydrazine) alter cyclocondensation kinetics .

- Catalyst : Use of DMF-DMA improves cyclization efficiency but may introduce dimethylamine byproducts .

Mitigation: Optimize stoichiometry (1:1.2 molar ratio of carbonyl to hydrazine) and employ inert atmosphere (N₂) to suppress oxidation .

Q. How to address inconsistent enzyme inhibition data?

Hypothesis: Non-specific binding due to carboxylic acid group interactions. Experimental Design:

SAR Profiling : Synthesize methyl ester or amide derivatives to block COOH-mediated interactions .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with target enzymes (e.g., dihydroorotate dehydrogenase) .

属性

IUPAC Name |

5-aminopyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-2-8-7-1-3(4)5(9)10/h1-2H,(H2,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPRYFURIIOSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618405 | |

| Record name | 5-Aminopyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21579-37-3 | |

| Record name | 5-Aminopyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。